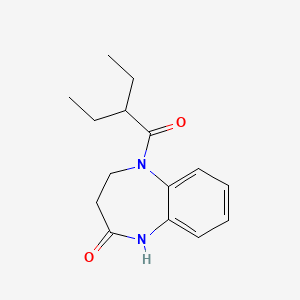
5-(2-ethylbutanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-ethylbutanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is also known as EBDB, and it has a molecular formula of C17H23NO2. EBDB is a relatively new compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience.
科学的研究の応用
EBDB has been studied for its potential applications in the field of neuroscience. It has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders. EBDB has also been studied for its potential as a neuroprotective agent, as it has been found to reduce oxidative stress and inflammation in the brain. Additionally, EBDB has been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.
作用機序
EBDB acts on the GABA-A receptor, which is a type of receptor that is responsible for the inhibitory neurotransmission in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory neurotransmission. This results in the anxiolytic and sedative effects of EBDB.
Biochemical and Physiological Effects:
EBDB has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders. It has also been found to reduce oxidative stress and inflammation in the brain, which suggests that it may have neuroprotective effects. Additionally, EBDB has been found to improve memory and learning in animal models, which suggests that it may have cognitive enhancing effects.
実験室実験の利点と制限
One advantage of EBDB is that it has been found to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. Additionally, EBDB has been found to have good bioavailability, which means that it can easily cross the blood-brain barrier and reach its target in the brain. However, one limitation of EBDB is that it has a short half-life, which means that its effects may not last very long.
将来の方向性
There are several future directions for the study of EBDB. One direction is to further investigate its potential as a treatment for anxiety and sleep disorders. Another direction is to investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate its cognitive enhancing effects and its potential as a treatment for cognitive disorders such as dementia. Finally, further studies are needed to investigate the safety and efficacy of EBDB in humans.
合成法
The synthesis of EBDB involves the reaction of 2-amino-5-ethyl-1,3-benzodioxole with 2-ethylbutanoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the synthesis is typically around 60%.
特性
IUPAC Name |
5-(2-ethylbutanoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11(4-2)15(19)17-10-9-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIIOJFPATBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethylbutanoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

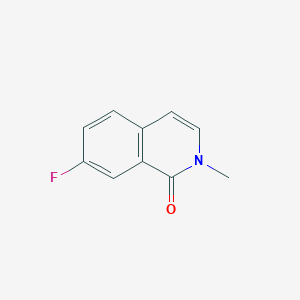
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
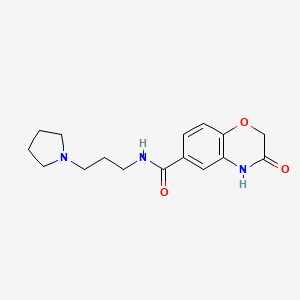
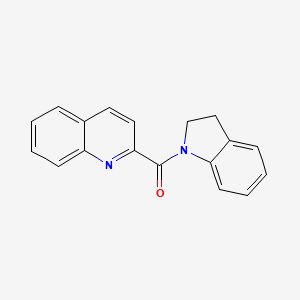
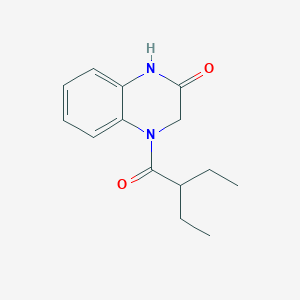
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
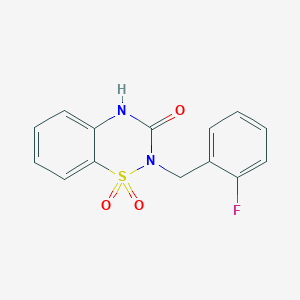
![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)

![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)